Direct Amide Linkage at Pyrimidine 5-Position Confers Conformational Restraint Absent in Spacer-Containing Analogs
N-(2-Methoxypyrimidin-5-yl)cinnamamide features a direct amide bond between the pyrimidine 5-position and the cinnamamide carbonyl, yielding a torsionally constrained scaffold with a calculated molecular weight of 255.27 g/mol . In contrast, the closest spacer-containing analog, N-(2-(pyrimidin-5-yl)ethyl)cinnamamide (CAS 2035017-97-9), incorporates an ethylene (-CH₂-CH₂-) linker that increases both molecular weight (to 267.33 g/mol) and rotational degrees of freedom while altering the spatial relationship between the pyrimidine and the Michael acceptor [1]. This conformational difference has direct implications for target binding: the constrained geometry of the direct-linked compound reduces entropic penalty upon target engagement, whereas the flexible spacer analog may adopt multiple low-energy conformations, potentially reducing binding specificity.
| Evidence Dimension | Linker type and molecular flexibility |
|---|---|
| Target Compound Data | Direct amide linkage; MW = 255.27 g/mol; 0 rotatable bonds in linker region; constrained geometry |
| Comparator Or Baseline | N-(2-(Pyrimidin-5-yl)ethyl)cinnamamide (CAS 2035017-97-9): ethylene (-CH₂-CH₂-) spacer; MW = 267.33 g/mol; 2 additional rotatable bonds; flexible geometry |
| Quantified Difference | MW difference: 12.06 g/mol; 2 additional rotatable bonds in comparator; fundamentally different conformational ensemble |
| Conditions | Structural comparison based on published molecular formulas and SMILES; no co-crystal structures available for direct comparison |
Why This Matters
For target-based screening campaigns, the conformational restraint of the direct-linked compound may provide higher binding selectivity and more interpretable SAR, whereas spacer-containing analogs introduce conformational heterogeneity that can confound hit-to-lead optimization.
- [1] Kuujia. N-(2-(Pyrimidin-5-yl)ethyl)cinnamamide. CAS 2035017-97-9. Description: pyrimidine linked to cinnamamide via ethyl spacer. Available at: https://www.kuujia.com View Source
